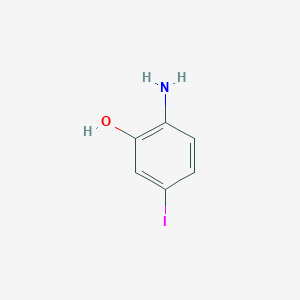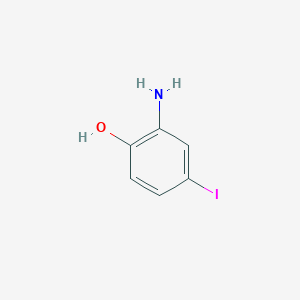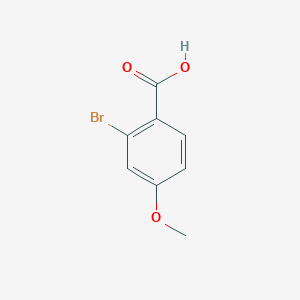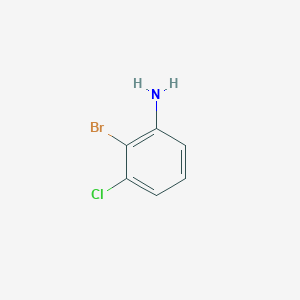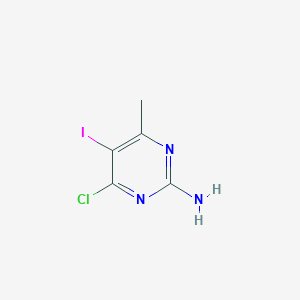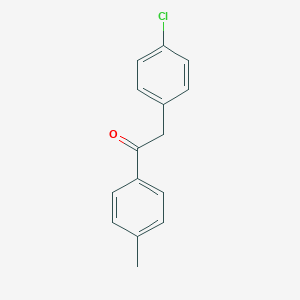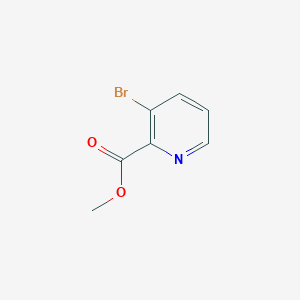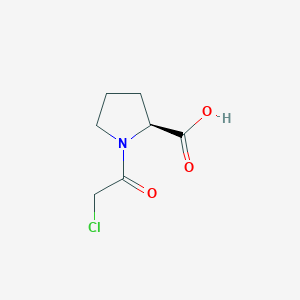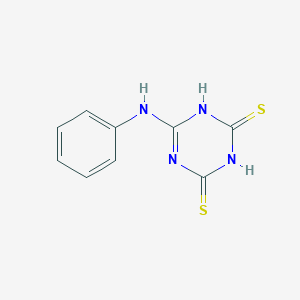
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Overview
Description
Phenylamino-triazine-dithiol compounds are part of a larger group of chemical compounds known as triazines. Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They are aromatic compounds and are often used in research and industry due to their range of potential properties and uses .
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and the connectivity of the atoms .Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on the specific substituents present on the triazine ring. Some triazine derivatives exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific substituents on the triazine ring. Properties such as solubility, melting point, and reactivity can vary widely among different triazine derivatives .Scientific Research Applications
Antibacterial Agents : Compounds derived from 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol have been studied for their antibacterial properties. For instance, Solankee and Patel (2004) synthesized chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones from a related triazine compound, exhibiting antibacterial activity (Solankee & Patel, 2004).
SARS-CoV-2 Treatment : A study by Eno et al. (2022) reported the synthesis of a 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol derivative for potential use against SARS-CoV-2. The compound demonstrated binding affinity in molecular docking studies against two SARS-CoV-2 proteins (Eno et al., 2022).
Chemotherapeutic Agents : The synthesis and evaluation of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol derivatives as Rad6 ubiquitin conjugating enzyme inhibitors, showing potential as anticancer agents, were investigated by Kothayer et al. (2016). These derivatives exhibited significant inhibitory activities and promising results in tumor cell line assays (Kothayer et al., 2016).
Material Science Applications : In material science, the compound has been used in the photopolymerization of thin films and the synthesis of highly refractive polymers. Mori et al. (1991) studied the photopolymerization of films derived from a similar triazine compound under UV light irradiation (Mori et al., 1991). Additionally, Nakagawa et al. (2011) synthesized highly refractive poly(phenylene thioether) containing a triazine unit, showing good thermal stability and optical transmittance (Nakagawa et al., 2011).
Safety And Hazards
The safety and hazards associated with these compounds can depend on their specific structure. Some triazine derivatives may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Always refer to the specific safety data sheet for the compound of interest for detailed safety information .
Future Directions
Triazine derivatives, including phenylamino-triazine-dithiol compounds, continue to be an active area of research due to their wide range of potential applications. Future research may focus on developing new synthesis methods, exploring new potential biological activities, and improving our understanding of their mechanisms of action .
properties
IUPAC Name |
6-anilino-1H-1,3,5-triazine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQBMZXBHDWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=S)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160137 | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol | |
CAS RN |
13733-91-0 | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013733910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



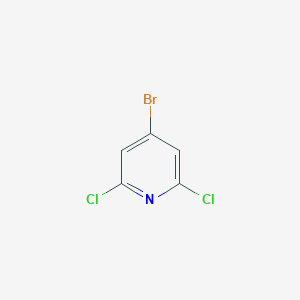
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
